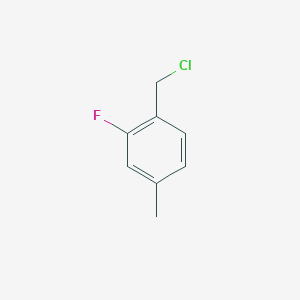

1-(Chloromethyl)-2-fluoro-4-methylbenzene

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(chloromethyl)-2-fluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJVADDDXFORRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561222 | |

| Record name | 1-(Chloromethyl)-2-fluoro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147541-99-9 | |

| Record name | 1-(Chloromethyl)-2-fluoro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chloromethyl 2 Fluoro 4 Methylbenzene

Direct Chloromethylation Approaches

Direct chloromethylation involves the introduction of a chloromethyl group onto the 3-fluoro-4-methyltoluene precursor. This electrophilic aromatic substitution can be achieved through various methods, most notably the Blanc chloromethylation and the use of chloromethyl methyl ether with a Lewis acid catalyst.

Blanc Chloromethylation utilizing Formaldehyde (B43269) and Hydrochloric Acid

The Blanc chloromethylation is a classic method for introducing a chloromethyl group onto an aromatic ring. masterorganicchemistry.comwikipedia.orglibretexts.org This reaction typically employs formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. masterorganicchemistry.comwikipedia.orglibretexts.org The reaction proceeds through the in situ formation of a highly electrophilic species, likely a chloromethyl cation or a related complex, which then attacks the electron-rich aromatic ring of 3-fluoro-4-methyltoluene.

The reaction is carried out under acidic conditions, which protonates the formaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the aromatic π-electrons. wikipedia.orglibretexts.org The resulting benzyl (B1604629) alcohol is then rapidly converted to the corresponding chloromethyl derivative under the reaction conditions. wikipedia.orglibretexts.org It is important to note that this reaction can sometimes be complicated by the formation of diarylmethane byproducts, where the initially formed benzyl chloride reacts with another molecule of the starting arene. wikipedia.org

| Parameter | Condition | Reference |

| Reactants | 3-fluoro-4-methyltoluene, Formaldehyde (or paraformaldehyde), Hydrochloric Acid | masterorganicchemistry.comwikipedia.org |

| Catalyst | Zinc Chloride (ZnCl₂) | masterorganicchemistry.comwikipedia.orglibretexts.org |

| Solvent | Often the excess aromatic hydrocarbon serves as the solvent | google.com |

| Temperature | Typically elevated temperatures are required | unive.it |

Chloromethylation with Chloromethyl Methyl Ether (MOMCl) under Lewis Acid Catalysis

An alternative to the traditional Blanc reaction is the use of chloromethyl methyl ether (MOMCl) as the chloromethylating agent. wikipedia.org This method can be particularly effective for substrates that are sensitive to the harsh conditions of the Blanc chloromethylation. wikipedia.org The reaction is typically catalyzed by a Lewis acid, which activates the MOMCl, facilitating the electrophilic attack on the aromatic ring.

This approach often offers milder reaction conditions and can lead to higher yields and cleaner reactions compared to the formaldehyde/HCl system. wikipedia.org The choice of Lewis acid is crucial and can significantly influence the outcome of the reaction.

| Parameter | Condition | Reference |

| Reactants | 3-fluoro-4-methyltoluene, Chloromethyl methyl ether (MOMCl) | wikipedia.org |

| Catalyst | Lewis Acid (e.g., AlCl₃, ZnCl₂) | wikipedia.org |

| Solvent | Inert organic solvent (e.g., dichloromethane, carbon disulfide) | google.com |

| Temperature | Generally milder conditions than Blanc chloromethylation | wikipedia.org |

Optimization of Lewis Acid Catalysts (e.g., AlCl₃, ZnCl₂) and Reaction Conditions

The efficiency and selectivity of direct chloromethylation reactions are highly dependent on the choice of Lewis acid catalyst and the optimization of reaction conditions. Common Lewis acids employed include aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂). google.comunive.it The catalytic activity of these Lewis acids can vary depending on the specific substrate and reaction conditions. For instance, in the chloromethylation of some aromatic hydrocarbons, FeCl₃ has been reported to exhibit the highest catalytic activity among AlCl₃, ZnCl₂, FeCl₃, and SnCl₄. google.com

Optimization of reaction parameters such as temperature, reaction time, and solvent is critical to maximize the yield of the desired product and minimize the formation of byproducts. For example, in the chloromethylation of alkylbenzenes, the use of phase transfer catalysts in aqueous media has been shown to improve yields. unive.it The solvent can also play a significant role, with options including chlorinated hydrocarbons, low-carbon hydrocarbons, carbon disulfide, and nitro-methane. google.com

| Lewis Acid | Substrate Example | Yield | Reference |

| ZnCl₂ and HCl | 3,4-dimethylbenzene | 78.8% | google.com |

| ZnCl₂ and HCl | o-xylene | 74% | google.com |

| ZnCl₂ and HCl | p-xylene | 71% | google.com |

| AlCl₃, ZnCl₂, FeCl₃, SnCl₄ | Toluene (B28343) | FeCl₃ showed highest activity | google.com |

Chlorination of Substituted Benzyl Alcohols

An alternative synthetic strategy to 1-(Chloromethyl)-2-fluoro-4-methylbenzene involves the chlorination of a corresponding benzyl alcohol precursor. This two-step approach first requires the synthesis of (2-fluoro-4-methylphenyl)methanol, followed by its conversion to the target chloromethyl compound.

Conversion of (2-Fluoro-4-methylphenyl)methanol (3-Fluoro-4-methylbenzyl Alcohol) to the Chloromethyl Derivative

The synthesis of the precursor, (2-fluoro-4-methylphenyl)methanol, can be achieved through the reduction of 2-fluoro-4-methylbenzoic acid. This transformation is a standard procedure in organic synthesis and sets the stage for the subsequent chlorination step.

Once (2-fluoro-4-methylphenyl)methanol is obtained, it can be converted to this compound through a nucleophilic substitution reaction where the hydroxyl group is replaced by a chlorine atom.

Utilization of Thionyl Chloride (SOCl₂) as a Chlorinating Agent

Thionyl chloride (SOCl₂) is a widely used and effective reagent for the chlorination of alcohols. thieme-connect.comresearchgate.net The reaction of (2-fluoro-4-methylphenyl)methanol with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. libretexts.org

The mechanism of this reaction can be influenced by the presence of a base, such as pyridine. In the absence of a base, the reaction often proceeds with retention of configuration (Sₙi mechanism), while in the presence of pyridine, an Sₙ2 mechanism with inversion of configuration is typically observed. masterorganicchemistry.com For primary benzyl alcohols, the reaction generally proceeds via an Sₙ2 mechanism. libretexts.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion. masterorganicchemistry.com

| Parameter | Condition | Reference |

| Reactant | (2-fluoro-4-methylphenyl)methanol | |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | thieme-connect.comresearchgate.net |

| Solvent | Anhydrous non-protic solvent (e.g., dichloromethane, diethyl ether) | thieme-connect.com |

| Temperature | Typically room temperature or gentle heating | researchgate.net |

Chemoselective Chlorination under Mild and Neutral Conditions

One effective method for the synthesis of this compound involves the chemoselective chlorination of (2-fluoro-4-methylphenyl)methanol. This approach is advantageous as it operates under mild and neutral conditions, which helps to prevent unwanted side reactions, such as those affecting the aromatic ring or leading to polysubstitution. The transformation is typically achieved using a chlorinating agent that is reactive towards the benzylic alcohol but does not require harsh acidic or basic conditions. The selection of an appropriate solvent is also crucial to ensure good solubility of the reactants and to facilitate the reaction. This method offers a high degree of selectivity for the desired product.

Radical Chlorination Strategies

Radical chlorination represents a common and industrially significant approach to the synthesis of benzylic chlorides from toluene and its derivatives. This method relies on the generation of chlorine radicals, which then selectively abstract a hydrogen atom from the methyl group (the side-chain) rather than from the aromatic ring.

The direct chlorination of 2-fluoro-p-xylene is a primary route to this compound. The key to this synthesis is achieving high selectivity for monochlorination of one of the methyl groups. The presence of the fluorine atom on the aromatic ring can influence the reactivity of the methyl groups, but under radical conditions, side-chain halogenation is the predominant reaction. The reaction is typically initiated by UV light or a radical initiator. Careful control of the reaction stoichiometry, limiting the amount of the chlorinating agent, is essential to maximize the yield of the monochlorinated product and reduce the formation of dichlorinated and other polysubstituted byproducts.

The efficiency and selectivity of radical chlorination are heavily dependent on the choice of reagents and initiators.

Radical Initiators: Compounds like 2,2'-azobis(isobutyronitrile) (AIBN) are frequently used to initiate the chlorination process. AIBN decomposes upon heating to generate nitrogen gas and two isobutyronitrile (B166230) radicals. These radicals then react with the chlorine source to produce chlorine radicals, which propagate the chain reaction.

Chlorinating Reagents:

Sulfuryl Dichloride (SO₂Cl₂): Often used in conjunction with a radical initiator like AIBN, sulfuryl dichloride provides a controlled source of chlorine radicals. This reagent is particularly useful for achieving selective side-chain chlorination.

N-Chlorosuccinimide (NCS): NCS is another widely used reagent for benzylic chlorination. mdpi.com It offers advantages in terms of handling and safety compared to gaseous chlorine. mdpi.com The reaction with NCS, typically initiated by AIBN or light, proceeds via a radical mechanism to afford the desired benzylic chloride. mdpi.com Studies have shown that the use of NCS can lead to good yields of the monochlorinated product. mdpi.com

| Reagent Combination | Role of Each Component | Typical Reaction Conditions |

| Sulfuryl Dichloride (SO₂Cl₂) / AIBN | SO₂Cl₂: Chlorine source; AIBN: Radical initiator | Inert solvent, moderate heating |

| N-Chlorosuccinimide (NCS) / AIBN | NCS: Chlorine source; AIBN: Radical initiator | Inert solvent, heating |

Advanced Synthetic Considerations and Yield Optimization

To enhance the practicality and efficiency of synthesizing this compound, several factors must be carefully controlled. These include reaction temperature and the choice of solvent, both of which can significantly impact product yield and purity.

Temperature is a critical parameter in radical chlorination reactions. While higher temperatures can increase the reaction rate, they can also lead to a decrease in selectivity and the formation of undesirable side products. For instance, excessive heat can promote polychlorination, resulting in the formation of 1-(dichloromethyl)-2-fluoro-4-methylbenzene and other polysubstituted derivatives. Lowering the reaction temperature can help to improve the selectivity for the desired monochlorinated product. sciencemadness.org However, the temperature must be sufficient to ensure an adequate reaction rate and the decomposition of the radical initiator if one is used.

The choice of solvent can have a profound effect on the outcome of the chlorination reaction. An ideal solvent should be inert to the reaction conditions, dissolve the reactants, and facilitate the desired reaction pathway.

Dichloromethane (CH₂Cl₂): This is a commonly used solvent for chlorination reactions due to its inertness and ability to dissolve a wide range of organic compounds.

Carbon Disulfide (CS₂): In some cases, carbon disulfide has been employed as a solvent. Its selection can be based on its specific properties that may favor the desired radical pathway.

The solubility of the chlorination products can also be a factor. For example, some chlorinated xylenes (B1142099) are more soluble in solvents like perchloroethylene than in carbon tetrachloride. google.com The careful selection of the solvent system is therefore a key aspect of optimizing the synthesis for both yield and purity. google.comgoogle.com

Stoichiometric Control for Complete Precursor Conversion

One such well-documented process is the chloromethylation of 1,2,4-trifluorobenzene (B1293510). The principles of stoichiometric control in this reaction are directly applicable to the synthesis of the target compound. The key reagents in this process are the fluorinated benzene (B151609) precursor, a chloromethylating agent, and a Lewis acid catalyst.

The molar ratio of the chloromethylating agent to the aromatic precursor is a crucial factor in driving the reaction towards completion. A significant excess of the chloromethylating agent is generally employed to ensure that the precursor is fully consumed. Research on the chloromethylation of 1,2,4-trifluorobenzene indicates that the molar ratio of the chloromethylating agent to the fluorinated benzene can range from 1:1 to 10:1, with an optimal ratio typically being between 5:1 and 6:1. google.com This excess of the chloromethylating agent helps to maximize the reaction rate and push the equilibrium towards the formation of the desired product.

| Precursor to Chloromethylating Agent Molar Ratio | Effect on Conversion |

|---|---|

| 1:1 - 1:2 | Incomplete conversion, significant amount of unreacted precursor remains. |

| 1:5 - 1:6 | Optimal range for achieving high conversion of the precursor. |

| > 1:6 | Diminishing returns on conversion, potential for increased side product formation and purification challenges. |

The Lewis acid catalyst, such as aluminum chloride, plays a vital role in activating the chloromethylating agent and facilitating the electrophilic attack on the aromatic ring. The stoichiometry of the Lewis acid relative to the precursor must be carefully controlled. An insufficient amount of catalyst will result in a sluggish reaction and incomplete conversion. Conversely, an excessive amount can lead to the formation of undesired byproducts.

For the chloromethylation of 1,2,4-trifluorobenzene, the molar ratio of the precursor to the Lewis acid is reported to be in the range of 1:0.5 to 1:5. google.com The optimal ratio is generally found to be between 1:1 and 1:1.5. google.com This ensures that there is sufficient catalyst to promote the reaction efficiently without promoting side reactions.

| Precursor to Lewis Acid Molar Ratio | Effect on Conversion and Selectivity |

|---|---|

| 1:0.5 | Low conversion rate. |

| 1:1 - 1:1.5 | Optimal for high conversion and good selectivity towards the desired product. |

| > 1:1.5 | Increased potential for side product formation, such as diarylmethanes. |

| Chloromethylating Agent | Lewis Acid | Yield (%) |

|---|---|---|

| Chloromethyl methyl ether | Aluminum chloride | 80 |

| Dichloromethane | Aluminum chloride | 75 |

| Chloromethyl ether | Aluminum chloride | 74 |

| Chloromethyl methyl ether | Zinc chloride | 76 |

| Chloromethyl methyl ether | Tin tetrachloride | 71 |

These findings underscore the importance of empirical optimization of the stoichiometric ratios of all reactants and the judicious selection of reagents to achieve complete conversion of the precursor in the synthesis of this compound.

Reactivity and Reaction Pathways of 1 Chloromethyl 2 Fluoro 4 Methylbenzene

Electrophilic Nature of the Benzylic Chloromethyl Group

The carbon atom of the chloromethyl group (-CH₂Cl) in 1-(chloromethyl)-2-fluoro-4-methylbenzene is electrophilic. This is due to the electron-withdrawing inductive effect of the highly electronegative chlorine atom, which polarizes the carbon-chlorine bond and imparts a partial positive charge on the benzylic carbon. This electrophilicity makes the compound susceptible to attack by a wide range of nucleophiles.

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2 Pathways)

Given its structure as a substituted benzyl (B1604629) chloride, this compound readily undergoes nucleophilic substitution reactions. wikipedia.org These reactions can proceed through either Sₙ1 or Sₙ2 mechanisms, depending on the nucleophile, solvent, and reaction conditions. The primary nature of the benzylic carbon generally favors the Sₙ2 pathway, but the ability to form a resonance-stabilized benzylic carbocation allows for Sₙ1 reactions under appropriate conditions (e.g., with weak nucleophiles in polar, protic solvents).

This compound is a versatile precursor for synthesizing various oxygen-containing derivatives through reactions with oxygen-based nucleophiles.

Ethers: In the presence of a base, alcohols (R-OH) and phenols (Ar-OH) are converted to their corresponding alkoxides and phenoxides, which are potent nucleophiles. These can then displace the chloride from this compound to form ethers. This classic method is a variation of the Williamson ether synthesis. fluorine1.ru

Esters: Carboxylate salts (R-COO⁻), generated by deprotonating carboxylic acids, can act as nucleophiles to attack the benzylic carbon. This reaction yields the corresponding ester, providing a straightforward method for installing the 2-fluoro-4-methylbenzyl group onto a carboxyl-containing molecule. beilstein-journals.org

Hydrolysis: Under aqueous conditions, particularly when heated, the chloromethyl group can undergo hydrolysis to yield 2-fluoro-4-methylbenzyl alcohol. wikipedia.org

Table 1: Examples of Reactions with Oxygen Nucleophiles

| Nucleophile | Reagent Example | Product Type | General Reaction |

|---|---|---|---|

| Alkoxide | Sodium ethoxide (NaOCH₂CH₃) | Ether | C₈H₈ClF + NaOR → C₈H₈FOR + NaCl |

| Phenoxide | Sodium phenoxide (NaOPh) | Ether | C₈H₈ClF + NaOAr → C₈H₈FOAr + NaCl |

| Carboxylate | Sodium acetate (B1210297) (NaOCOCH₃) | Ester | C₈H₈ClF + NaOCOR → C₈H₈FOCOR + NaCl |

Nitrogen-based nucleophiles readily react with this compound, providing pathways to important nitrogen-containing compounds. chemsynthesis.com

Azides: The azide (B81097) ion (N₃⁻), typically from sodium azide, is an excellent nucleophile for Sₙ2 reactions. Its reaction with this compound efficiently produces 1-(azidomethyl)-2-fluoro-4-methylbenzene. This azide derivative is a stable intermediate that can be used in other reactions, such as "click chemistry" cycloadditions or reduction to an amine. nih.gov

Amines: Primary amines can be synthesized by reacting this compound with ammonia. However, this reaction often leads to a mixture of primary, secondary, and tertiary amines due to over-alkylation. A more controlled method is the reduction of the corresponding benzyl azide, for example using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, which cleanly yields the primary amine, (2-fluoro-4-methylphenyl)methanamine. libretexts.org Another method is the Gabriel synthesis, which involves alkylation of potassium phthalimide (B116566) followed by hydrolysis. libretexts.org

Sulfur Nucleophiles: Thiols (R-SH) are strong nucleophiles and can be converted to even more potent thiolate anions (R-S⁻) with a mild base. Thiolates react efficiently with this compound to form thioethers (sulfides), which are valuable in various areas of chemical synthesis. organic-chemistry.org

Carbon Nucleophiles: Carbon-carbon bonds can be formed using carbon-based nucleophiles. A common example is the cyanide ion (CN⁻), which reacts to form 2-fluoro-4-methylbenzyl cyanide. This nitrile can be further hydrolyzed to a carboxylic acid or reduced to a primary amine, thus extending the carbon chain.

Table 2: Examples of Reactions with Nitrogen, Sulfur, and Carbon Nucleophiles

| Nucleophile Type | Reagent Example | Product Type |

|---|---|---|

| Nitrogen | Sodium azide (NaN₃) | Azide |

| Nitrogen | Ammonia (NH₃) | Amine (mixture) |

| Nitrogen | Potassium phthalimide | Phthalimide derivative |

| Sulfur | Sodium thiophenoxide (NaSPh) | Thioether |

Cross-Coupling Reactions

While nucleophilic substitution is the most common reaction pathway for benzylic halides, they also have the potential to participate in transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis. sigmaaldrich.com Although typically applied to aryl and vinyl halides, the scope of these reactions has expanded to include other electrophiles.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide or triflate. youtube.com Benzylic chlorides can serve as the electrophilic partner in this reaction, coupling with boronic acids or their esters to form a new carbon-carbon bond. This would involve the oxidative addition of the C-Cl bond to a palladium(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the product. youtube.com Such a reaction with this compound would produce diarylmethane or related structures. nih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an organic halide and an amine. wikipedia.orgorganic-chemistry.org While aryl halides are the most common substrates, benzylic chlorides can also be employed. This reaction would provide a direct and versatile method for synthesizing secondary or tertiary amines from this compound and a primary or secondary amine, respectively, often with greater control and functional group tolerance than direct alkylation. nih.govyoutube.com

The success of these potential cross-coupling reactions would depend heavily on the choice of palladium catalyst, ligand, base, and reaction conditions to favor the desired catalytic cycle over competing side reactions. researchgate.net

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2-Fluoro-4-methylbenzyl alcohol |

| Sodium ethoxide |

| Sodium phenoxide |

| Sodium acetate |

| 1-(Azidomethyl)-2-fluoro-4-methylbenzene |

| Lithium aluminum hydride |

| (2-Fluoro-4-methylphenyl)methanamine |

| Potassium phthalimide |

| Sodium thiophenoxide |

| Sodium cyanide |

Utility in Constructing Complex Carbon-Carbon Frameworks

This compound serves as a potent electrophile for the formation of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules. Its utility is most prominently demonstrated in two major classes of reactions: Friedel-Crafts alkylation and transition-metal-catalyzed cross-coupling reactions.

In Friedel-Crafts alkylation, the chloromethyl group acts as a precursor to a benzylic carbocation or a related electrophilic species in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orglibretexts.org This electrophile can then attack another aromatic ring, forming a diarylmethane structure, which is a common motif in many larger molecules. The reaction involves the substitution of a hydrogen atom on the recipient aromatic compound with the 2-fluoro-4-methylbenzyl group. youtube.com The substitution pattern on the starting material, particularly the activating methyl group, influences the reactivity of the benzylic chloride. chemguide.co.uk

The compound is also a valuable precursor for various cross-coupling reactions, which are powerful methods for C-C bond formation. organic-chemistry.org While the benzyl chloride itself can sometimes be used directly in certain coupling protocols, it is more commonly converted into an organometallic reagent first. For example, it can be transformed into a Grignard reagent or an organoboron compound (e.g., a boronic ester). These derivatives can then participate in palladium-catalyzed reactions like the Suzuki or Stille couplings to connect with aryl or vinyl halides and triflates. nih.govscispace.com This two-step approach allows for the precise and efficient construction of complex carbon skeletons under relatively mild conditions. researchgate.netnih.gov The presence of the fluorine atom can influence the stability and reactivity of these organometallic intermediates.

| Reaction Type | Role of this compound | Typical Reagents | Bond Formed |

|---|---|---|---|

| Friedel-Crafts Alkylation | Electrophile Precursor | Arene, Lewis Acid (e.g., AlCl₃) | Aryl-CH₂-Aryl' |

| Suzuki Coupling (via boronic ester) | Electrophile (precursor to nucleophile) | Aryl Halide, Pd Catalyst, Base | Aryl-CH₂-Aryl' |

| Heck-type Coupling | Electrophile | Alkene, Pd Catalyst, Base | Aryl-CH₂-CH=CH-R |

Influence of Fluorine Substitution on Reactivity and Selectivity

The fluorine atom at the C-2 position exerts a powerful influence on the reactivity of this compound. This influence stems from its unique electronic properties, which modulate the electron density of the aromatic ring and the stability of reactive intermediates at the benzylic position.

Electronic Effects on the Aromatic Ring and Benzylic Carbon

Simultaneously, fluorine possesses lone pairs of electrons in its p-orbitals, which can be donated to the aromatic π-system through resonance (+R effect). ncert.nic.in However, due to poor orbital overlap between the 2p orbital of fluorine and the 2p orbitals of carbon, this resonance donation is weaker than its inductive withdrawal. The net result is that fluorine deactivates the ring towards electrophiles but still acts as an ortho-, para-director because the resonance effect enriches the electron density at these positions relative to the meta position.

At the benzylic carbon, these electronic effects are critical in substitution reactions (e.g., S_N1 and S_N2). For a reaction proceeding via an S_N1 mechanism, which involves the formation of a benzylic carbocation, the strong inductive effect of the adjacent fluorine atom is destabilizing. By withdrawing electron density, it intensifies the positive charge on the benzylic carbon, raising the energy of the carbocation intermediate. Conversely, for an S_N2 reaction, the electron-withdrawing nature of the fluorine can slightly increase the partial positive charge (electrophilicity) on the benzylic carbon, making it a more susceptible target for nucleophilic attack.

| Effect | Mechanism | Impact on Aromatic Ring | Impact on Benzylic Carbon |

|---|---|---|---|

| Inductive Effect (-I) | Sigma (σ) bond polarization | Strong deactivation (electron withdrawal) | Destabilizes carbocation (S_N1); Increases electrophilicity (S_N2) |

| Resonance Effect (+R) | Pi (π) system electron donation | Weak activation; Ortho, para-directing | Minimal direct impact |

Modulation of Stability and Reaction Rates

The rates of substitution reactions at the benzylic carbon are significantly modulated. Reactions that rely on the formation of a carbocation intermediate (S_N1 pathway) are expected to be slower for this compound compared to its non-fluorinated analog, 4-methylbenzyl chloride. This rate decrease is a direct consequence of the destabilization of the benzylic carbocation by the electron-withdrawing fluorine atom. ncert.nic.in

Mechanistic Investigations and Elucidation

Mechanisms of Benzylic Chlorination Reactions

The formation of a chloromethyl group on a benzene (B151609) ring can occur through fundamentally different mechanisms depending on the reaction conditions and the starting material. The two primary routes are electrophilic aromatic substitution on the ring and free-radical substitution on a pre-existing methyl group.

Chloromethylation of an aromatic ring, also known as the Blanc chloromethylation, is a classic example of an electrophilic aromatic substitution (EAS) reaction. masterorganicchemistry.com In this process, a chloromethyl group (-CH₂Cl) is directly attached to the aromatic nucleus. The reaction typically employs formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride.

The mechanism proceeds through the formation of a potent electrophile. The Lewis acid activates formaldehyde, facilitating the generation of an electrophilic species, often depicted as the hydroxymethyl cation ([CH₂OH]⁺) or, more accurately, a complex that delivers this electrophile. This electrophile then attacks the electron-rich π-system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org In the final step, a proton is eliminated from the carbon atom that was attacked, restoring the aromaticity of the ring and resulting in the chloromethylated product. libretexts.org

For a substituted benzene like 2-fluoro-4-methylbenzene, the regioselectivity of the attack is governed by the electronic effects of the existing substituents. The methyl group is an activating, ortho-para directing group, while the fluorine atom is a deactivating, yet also ortho-para directing group. docbrown.info Therefore, electrophilic attack would be directed to the positions ortho and para to these substituents, leading to a mixture of isomers. However, it is crucial to note that this method describes the addition of a -CH₂Cl group to the ring, not the conversion of a methyl group, which is the actual route to synthesize 1-(chloromethyl)-2-fluoro-4-methylbenzene.

The synthesis of this compound from 2-fluoro-4-methylbenzene (2-fluoro-4-methyltoluene) proceeds not by EAS, but by a free-radical substitution on the methyl side-chain. docbrown.infodocbrown.info This reaction is conducted under conditions that promote the formation of radicals, typically involving the use of chlorine gas (Cl₂) and irradiation with ultraviolet (UV) light. docbrown.info The mechanism is a chain reaction consisting of three distinct stages:

Initiation: UV light provides the energy to cause homolytic cleavage of the chlorine molecule, generating two highly reactive chlorine radicals (Cl•). chemguide.uk

Cl₂ + UV light → 2 Cl•

Propagation: This is a two-step cycle. First, a chlorine radical abstracts a hydrogen atom from the methyl group of 2-fluoro-4-methylbenzene. This is the rate-determining step and forms a hydrogen chloride molecule and a resonance-stabilized benzylic radical (the 2-fluoro-4-methylbenzyl radical). Second, this benzylic radical reacts with another chlorine molecule to form the desired product, this compound, and a new chlorine radical, which continues the chain. chemguide.uk

C₈H₉F + Cl• → •C₈H₈F + HCl

•C₈H₈F + Cl₂ → C₈H₈FCl + Cl•

Termination: The chain reaction is terminated when two radicals combine, removing the reactive species from the cycle. This can happen in several ways, such as the combination of two chlorine radicals or a chlorine radical with a benzylic radical. docbrown.infochemguide.uk

2 Cl• → Cl₂

•C₈H₈F + Cl• → C₈H₈FCl

The choice between electrophilic aromatic substitution on the ring and radical substitution on the side-chain is dictated entirely by the reaction conditions, particularly the presence or absence of a Lewis acid and the type of solvent used. docbrown.infochemrxiv.org

Electrophilic Aromatic Substitution: This pathway is favored by the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃, ZnCl₂). ncert.nic.in The Lewis acid polarizes the attacking reagent, generating a strong electrophile necessary to overcome the stability of the aromatic ring. nih.gov Polar solvents can also play a role, as they can help stabilize the charged intermediates (the arenium ion) involved in the EAS mechanism. chemrxiv.orgnih.gov

Radical Side-Chain Chlorination: This mechanism is promoted by conditions that generate free radicals, such as UV light or high temperatures, and the use of a radical initiator. docbrown.info This reaction is typically performed in non-polar solvents to avoid reactions with the solvent. The presence of a Lewis acid is strictly avoided, as it would catalyze the competing EAS reaction on the ring.

The following table summarizes the contrasting conditions:

| Feature | Electrophilic Aromatic Substitution (Chloromethylation) | Radical Side-Chain Chlorination |

| Catalyst | Lewis Acid (e.g., ZnCl₂, AlCl₃) | Radical Initiator (e.g., UV Light, AIBN) |

| Reagents | HCHO, HCl | Cl₂ |

| Solvent | Often polar to stabilize ionic intermediates | Typically non-polar |

| Site of Reaction | Aromatic Ring (C-H bond) | Methyl Group (C-H bond) |

| Key Intermediate | Arenium Ion (Carbocation) | Benzylic Radical |

Regioselectivity and Chemoselectivity in Transformations Involving this compound

The presence of multiple reactive sites and functional groups in this compound raises important questions of regioselectivity and chemoselectivity in its chemical transformations. The interplay of electronic and steric effects dictated by the fluoro, methyl, and chloromethyl substituents on the benzene ring governs the outcome of various reactions.

In electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation, the directing effects of the existing substituents determine the position of attack by an incoming electrophile. The methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive and hyperconjugative effects. Conversely, the fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect, yet it also acts as an ortho-, para-director because of its electron-donating resonance effect. The chloromethyl group is a deactivating group. When these effects are combined, the para-position to the fluorine atom (and ortho to the methyl group) and the ortho-position to the fluorine atom are the most likely sites for substitution, with steric hindrance from the adjacent chloromethyl group potentially influencing the product distribution. libretexts.orgyoutube.com

For instance, in a hypothetical Friedel-Crafts alkylation with a generic electrophile, the possible regioisomers would be formed at the positions activated by the methyl and fluoro groups. The table below illustrates the directing effects of the substituents.

Interactive Table: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

| -F | 2 | Inductive: WithdrawingResonance: Donating | ortho-, para- |

| -CH₃ | 4 | Inductive: DonatingHyperconjugation: Donating | ortho-, para- |

| -CH₂Cl | 1 | Inductive: Withdrawing | meta- (deactivating) |

Chemoselectivity is a key consideration in reactions involving the chloromethyl group. This benzylic halide moiety is susceptible to nucleophilic substitution, which can proceed via either an S(_N)1 or S(_N)2 mechanism. The choice of nucleophile and reaction conditions will determine whether substitution occurs at the benzylic carbon or if other transformations, such as elimination or reaction at the aromatic ring, take place. Strong, soft nucleophiles will favor substitution at the chloromethyl group, while strong bases might promote elimination reactions. The fluorine and methyl groups can also influence the reactivity of the chloromethyl group through electronic effects that stabilize or destabilize potential carbocation intermediates in an S(_N)1 pathway. libretexts.org

Kinetic Analysis of Reaction Processes and Rate-Determining Steps

Kinetic studies of reactions involving this compound provide quantitative insights into the reaction rates and the nature of the rate-determining step. The solvolysis of substituted benzyl (B1604629) chlorides, a classic example of nucleophilic substitution, has been extensively studied to understand the influence of aromatic substituents on reaction mechanisms. nih.govresearchgate.net

The reaction can proceed through a spectrum of mechanisms ranging from a fully concerted S(_N)2 pathway to a stepwise S(_N)1 pathway involving a carbocation intermediate. The stability of this potential benzylic carbocation is a critical factor. Electron-donating groups on the benzene ring stabilize the carbocation and accelerate S(_N)1 reactions, while electron-withdrawing groups destabilize it, favoring an S(_N)2 mechanism.

The substituents on this compound have opposing electronic effects. The para-methyl group is electron-donating and would stabilize a benzylic carbocation. In contrast, the ortho-fluoro group is strongly electron-withdrawing through its inductive effect, which would destabilize the carbocation. This interplay suggests that the reaction mechanism for this specific compound is likely to be borderline, with the potential to be shifted towards S(_N)1 or S(_N)2 depending on the solvent polarity and the nucleophilicity of the reacting partner.

A common method to analyze these effects is through a Hammett plot, which correlates the logarithm of the reaction rate constant (log k) with a substituent constant (σ). For the solvolysis of benzyl chlorides, a large negative ρ value in a Hammett plot is indicative of a significant buildup of positive charge in the transition state, characteristic of an S(_N)1 mechanism. Conversely, a smaller ρ value suggests a more S(_N)2-like character. nih.gov

Interactive Table: First-Order Rate Constants for Solvolysis of Substituted Benzyl Chlorides in 20% Acetonitrile in Water at 25 °C nih.gov

| Substituent (X) in X-C₆H₄CH₂Cl | ksolv (s⁻¹) | Relative Rate |

| 4-OCH₃ | 2.2 | 2.0 x 10⁸ |

| 4-CH₃ | 1.9 x 10⁻³ | 1.7 x 10⁵ |

| H | 1.1 x 10⁻⁶ | 100 |

| 4-F | 3.0 x 10⁻⁷ | 27 |

| 3-F | 1.3 x 10⁻⁸ | 1.2 |

| 4-Cl | 3.8 x 10⁻⁷ | 35 |

| 3-Cl | 1.1 x 10⁻⁸ | 1.0 |

| 4-NO₂ | 4.4 x 10⁻⁹ | 0.4 |

| 3,4-dinitro | 1.1 x 10⁻⁸ | 1.0 |

Based on this data, the electron-donating para-methyl group would be expected to accelerate the reaction compared to unsubstituted benzyl chloride. However, the strongly deactivating ortho-fluoro group would significantly retard the rate. The net effect on the rate constant for this compound would be a balance of these opposing influences. The rate-determining step in S(_N)1 reactions of benzylic halides is the formation of the carbocation. libretexts.orglibretexts.org For S(_N)2 reactions, the rate-determining step is the bimolecular collision of the nucleophile and the substrate. msu.edu Given the substitution pattern of this compound, the nature of the rate-determining step is likely highly sensitive to the specific reaction conditions.

Applications in Chemical Synthesis and Drug Discovery

Role as a Key Synthetic Intermediate for Complex Molecules

As a foundational component, 1-(Chloromethyl)-2-fluoro-4-methylbenzene is instrumental in the multi-step synthesis of high-value chemical compounds, particularly those destined for pharmaceutical and agrochemical applications.

The compound is an exemplary precursor for the synthesis of N-substituted heterocyclic compounds. Heterocycles are core structures in a vast number of pharmaceuticals, and the ability to functionalize them with specific benzyl (B1604629) groups is a key strategy in drug design. Pyrazole (B372694) carboxamides, a class of compounds widely used in agricultural crop protection, serve as a prime example. nih.gov The synthesis of these scaffolds often involves the reaction of a pyrazole core with a reactive benzyl halide. The 2-fluoro-4-methylbenzyl group from this compound can be attached to a nitrogen atom of the pyrazole ring, forming a stable and functionalized heterocyclic structure that serves as the backbone for further molecular elaboration.

The derivatives synthesized from this compound are frequently advanced as pharmaceutical intermediates or become active ingredients themselves. For instance, pyrazole carboxamide derivatives have been extensively developed as potent fungicides. mdpi.comresearchgate.net In this context, the final synthesized molecules function as Active Pharmaceutical Ingredients (or active ingredients in an agrochemical context) that act by inhibiting essential fungal enzymes like succinate (B1194679) dehydrogenase (SDH). nih.govnih.gov The synthesis of these complex APIs relies on the availability of key building blocks like this compound to introduce the critical fluorinated benzyl fragment.

Medicinal Chemistry Applications of Derivatives

The true value of this compound is realized in the biological activities of the molecules it helps create. Its derivatives have been the subject of extensive research in the pursuit of new therapeutic agents.

In medicinal chemistry, the design of new drugs often involves creating libraries of related compounds to screen for biological activity. By using this compound as a common starting material, chemists can synthesize a series of derivatives, such as various pyrazole carboxamides and isoxazolol pyrazole carboxylates, to explore how different molecular modifications impact their therapeutic effects. mdpi.com This systematic approach is fundamental to structure-activity relationship (SAR) studies, which aim to optimize the potency and selectivity of a drug candidate.

From these synthesized libraries, compounds with promising activity are identified as "leads" for further development. Several pyrazole carboxamide derivatives have emerged as potent candidates for new fungicides and insecticides. nih.govnih.gov For example, specific pyrazole carboxamide thiazole (B1198619) derivatives have demonstrated antifungal activities against various plant pathogens, with some showing efficacy superior to existing commercial drugs. nih.gov These findings underscore the role of the 2-fluoro-4-methylbenzyl moiety in contributing to the molecule's potent biological profile, establishing these derivatives as viable candidates for commercial development.

The derivatives of this compound, particularly those based on heterocyclic scaffolds, exhibit a broad range of pharmacological activities.

Table 1: Pharmacological Activities of Pyrazole Carboxamide Derivatives

| Activity | Target/Mechanism | Example Pathogens/Targets |

|---|---|---|

| Fungicidal | Succinate Dehydrogenase (SDH) Inhibition | Valsa mali, Rhizoctonia solani nih.gov |

| Insecticidal | Respiratory Chain Complex I Inhibition | Plutella xylostella, Aphis craccivora nih.gov |

| Antibacterial | Various (General Screening) | General antibacterial potential noted researchgate.net |

| Anticancer | Various (General Screening) | General anticancer potential noted researchgate.net |

The most extensively documented activity is fungicidal , primarily through the inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain, which disrupts fungal respiration and leads to cell death. nih.govnih.gov Beyond this, research has shown that different pyrazole carboxamide structures can possess potent insecticidal activity. nih.gov Broader studies of pyrazole derivatives also report a wide spectrum of other potential therapeutic effects, including antibacterial and anticancer activities, making this class of compounds a rich area for ongoing drug discovery. researchgate.net

Impact of Fluorine Substitution on Drug Efficacy and Metabolic Stability

The presence of a fluorine atom on the benzene (B151609) ring of this compound has profound implications for the properties of molecules synthesized from it, particularly in the context of drug development. The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance the efficacy and metabolic stability of drug candidates.

Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, which in turn can affect a drug's solubility, membrane permeability, and binding affinity to its target protein. Specifically, the electron-withdrawing nature of fluorine can lower the pKa of neighboring amine groups, a common feature in many drug molecules. This modulation can lead to improved oral bioavailability.

One of the most significant advantages of fluorine substitution is the enhancement of metabolic stability. The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450s. By strategically placing a fluorine atom at a site that is prone to metabolic oxidation, the metabolic half-life of a drug can be significantly extended, leading to a longer duration of action.

Furthermore, the fluorine atom can influence the conformation of a molecule, which can lead to a more favorable orientation for binding to a biological target. This can result in increased potency and selectivity of the drug. The unique electronic properties of fluorine can also lead to favorable interactions, such as hydrogen bonds and dipole-dipole interactions, within the active site of a protein, further enhancing binding affinity.

| Property | Effect of Fluorine Substitution | Implication in Drug Discovery |

| Metabolic Stability | Blocks metabolic oxidation sites (P450 enzymes) | Increased drug half-life and duration of action |

| Binding Affinity | Alters electronic distribution, leading to stronger interactions with target proteins | Enhanced potency and selectivity |

| pKa Modulation | Lowers the pKa of nearby basic groups (e.g., amines) | Improved oral bioavailability and membrane permeability |

| Lipophilicity | Increases lipophilicity | Can enhance membrane permeability and blood-brain barrier penetration |

| Conformation | Influences molecular shape and flexibility | Can lock the molecule in a bioactive conformation for optimal target binding |

Potential Applications in Agrochemical and Materials Chemistry

The advantageous properties imparted by fluorine substitution are not limited to pharmaceuticals. In the agrochemical sector, fluorinated compounds are integral to the development of modern pesticides and herbicides. The enhanced metabolic stability translates to greater persistence and efficacy in the field. Therefore, this compound serves as a potential precursor for the synthesis of novel agrochemicals with improved performance and environmental profiles.

In materials chemistry, the incorporation of fluorinated aromatic units can significantly enhance the properties of polymers and other materials. Fluorination can lead to increased thermal stability, chemical resistance, and altered electronic properties. For instance, polymers derived from monomers containing the 2-fluoro-4-methylbenzyl moiety could exhibit desirable characteristics for applications in high-performance plastics, electronics, and coatings. The presence of the halogen can also be exploited in the synthesis of polymers with unique architectures. For example, 4-chloromethylstyrene, a related compound, is used to create polymers that can be further functionalized.

Comparative Studies with Structurally Related Halogenated Aromatic Compounds

To fully appreciate the unique characteristics of this compound, it is instructive to compare it with other halogenated aromatic compounds. The nature of the halogen atom (fluorine vs. chlorine) and its position on the aromatic ring, as well as the presence of other substituents, all play a crucial role in the reactivity and properties of the molecule.

In terms of reactivity of the chloromethyl group, the electronic nature of the substituents on the benzene ring is a key factor. The fluorine atom at the ortho position in this compound exerts a strong electron-withdrawing inductive effect, which can influence the rate of nucleophilic substitution at the benzylic carbon.

When comparing a fluoro-substituted benzyl chloride to its non-fluorinated or chloro-substituted counterparts, differences in reaction kinetics and product distributions can be expected. For instance, the high electronegativity of fluorine can stabilize the transition state in certain nucleophilic substitution reactions, thereby accelerating the reaction rate compared to less electronegative halogens.

Furthermore, the properties of the final products will also differ. A molecule containing a 2-fluoro-4-methylbenzyl group will have a different lipophilicity, metabolic stability, and binding profile compared to a molecule with a simple benzyl or a dichlorinated benzyl group. These differences are critical in the rational design of molecules with specific desired properties, whether for pharmaceutical, agrochemical, or material science applications.

| Compound | Key Structural Features | Comparative Reactivity/Properties |

| This compound | Ortho-fluorine, para-methyl | The ortho-fluorine atom's strong inductive effect influences benzylic reactivity. The overall substitution pattern provides a unique combination of steric and electronic properties. |

| 1-(Chloromethyl)-4-fluorobenzene | Para-fluorine | The fluorine atom is electronically and sterically less influential on the benzylic position compared to the ortho-position. |

| 1-(Chloromethyl)-4-methylbenzene | Para-methyl | Lacks the electronic effects of fluorine, leading to different reactivity and properties in derived compounds. |

| 1-Chloro-4-(chloromethyl)-2-methylbenzene | Ring-chlorination instead of fluorination | The chloro group has different electronic and steric effects compared to fluorine, impacting reactivity and the properties of resulting molecules. |

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of 1-(chloromethyl)-2-fluoro-4-methylbenzene and how these properties govern its chemical reactivity.

Molecular orbital (MO) analysis provides a detailed picture of the electron distribution and energy levels within the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. For aromatic compounds like this compound, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is often a π* antibonding orbital.

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions. The distribution of these frontier orbitals is heavily influenced by the substituents on the benzene ring.

The electron density distribution is shaped by the competing electronic effects of the three substituents:

Fluorine (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), polarizing the C-F bond and decreasing electron density at the ipso-carbon. It also has a weak electron-donating mesomeric effect (+M) due to its lone pairs, but the inductive effect is generally dominant.

Methyl (-CH₃): This group is electron-donating through an inductive effect (+I) and hyperconjugation, increasing the electron density of the benzene ring.

Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution. For this molecule, negative potential (red/yellow) would be concentrated around the electronegative fluorine and chlorine atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms and particularly on the chloromethyl group, highlighting its electrophilic nature. Natural Bond Orbital (NBO) analysis can further quantify these charge distributions and delocalization interactions.

| Computational Parameter | Typical Finding for Substituted Benzyl (B1604629) Halides | Significance for this compound |

| HOMO Energy | -6 to -8 eV | Indicates the energy of the most available electrons, influencing its behavior as an electron donor. |

| LUMO Energy | -1 to 1 eV | Indicates the energy of the lowest available empty orbital, influencing its behavior as an electron acceptor. |

| HOMO-LUMO Gap | 5 to 7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Mulliken Atomic Charges | C-F: C(+), F(-)C-Cl: C(+), Cl(-)C-CH₃: C(-), C(+) | Quantifies the electron-withdrawing and donating effects of the substituents on the aromatic ring and side chain. |

The presence of a fluorine atom ortho to the chloromethyl group significantly influences the molecule's conformational preferences. The rotation around the bond between the benzene ring and the benzylic carbon is subject to steric and electronic effects. Computational studies on similar molecules have shown that fluorine can dramatically influence the conformational energy profile. beilstein-journals.org The preferred conformation will seek to minimize steric hindrance between the bulky chloromethyl group and the adjacent fluorine atom.

Furthermore, electronic interactions, such as dipole-dipole repulsion between the C-F and C-Cl bonds, play a crucial role. Theoretical calculations can map the potential energy surface for this rotation, identifying the lowest energy (most stable) conformers. It is suggested that conformations where the C-X (halogen) bond is orthogonal to the carbonyl group are most reactive due to optimal orbital overlap; however, these conformations can be disfavored in fluoro-substituted compounds. beilstein-journals.org

Hyperconjugation is a stabilizing interaction involving the delocalization of electrons from a filled σ-orbital (like a C-H or C-C bond) to an adjacent empty or partially filled p-orbital or π*-orbital. wikipedia.org At the benzylic position of this compound, hyperconjugation can stabilize a developing positive charge during a nucleophilic substitution reaction (SN1 mechanism). khanacademy.orgyoutube.com The electrons from the C-H bonds of the methyl group can delocalize into the π-system of the benzene ring.

The fluorine atom, with its strong inductive effect, can modulate these hyperconjugative interactions. By withdrawing electron density from the ring, it can influence the stability of the carbocation intermediate that is central to the SN1 pathway, making it less stable compared to an unsubstituted benzyl system. nih.govacs.org

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules, including their interactions in condensed phases like crystals and solutions.

In the solid state, molecules of this compound would arrange themselves in a crystal lattice to maximize stabilizing intermolecular interactions. gla.ac.uk MD simulations and crystal structure prediction algorithms can explore possible packing arrangements. The primary intermolecular forces at play would include:

Dipole-dipole interactions: The polar C-F and C-Cl bonds create a net molecular dipole moment, leading to electrostatic interactions that influence molecular orientation in the crystal.

Halogen bonding: The chlorine atom can act as a halogen bond donor, interacting with a nucleophilic region on an adjacent molecule.

C-H···π and C-H···F/Cl interactions: Weak hydrogen bonds involving the hydrogen atoms of the methyl or chloromethyl groups and the π-system of the benzene ring or the electronegative halogen atoms of a neighboring molecule contribute to crystal stability. rsc.org

Analysis of the crystal packing of related nitrobenzene derivatives shows that C-H···O and π-π stacking interactions are key structural motifs. rsc.org Similarly, for this compound, a balance of these varied weak interactions would dictate the final crystal structure.

The solvent environment can have a profound impact on both the conformation and reactivity of this compound. msu.edu MD simulations can model the explicit interactions between the solute and solvent molecules.

In polar protic solvents (e.g., water, ethanol), the solvent molecules can form hydrogen bonds with the fluorine and chlorine atoms, solvating the molecule. These solvents are particularly effective at stabilizing ionic intermediates, such as the benzylic carbocation that would form in an SN1 reaction. libretexts.orglibretexts.org This stabilization of the transition state and intermediate significantly accelerates the SN1 pathway. libretexts.org

In polar aprotic solvents (e.g., DMSO, acetone), the solvent molecules have large dipole moments but cannot act as hydrogen bond donors. They solvate cations well but are less effective at solvating anions (the nucleophile). chemistrysteps.com This leaves the nucleophile "naked" and more reactive, which tends to favor an SN2 mechanism. fud.edu.ng Simulations can reveal the specific solvation shell structure and quantify the energetic effects of the solvent on different reaction pathways.

| Solvent Type | Primary Interaction with Solute | Effect on Reactivity | Favored Mechanism |

| Polar Protic (e.g., H₂O, CH₃OH) | Hydrogen bonding with F and Cl; strong solvation of carbocation intermediates. | Stabilizes the transition state for carbocation formation. libretexts.org | SN1 |

| Polar Aprotic (e.g., DMSO, CH₃CN) | Dipole-dipole interactions; solvates counter-ion of nucleophile. | Increases the effective strength of the nucleophile. | SN2 |

| Non-polar (e.g., Hexane) | Weak van der Waals forces. | Lowers solubility of polar reactants; generally disfavors reactions involving charged species. | Generally slow for both |

Computational Insights into Reaction Mechanisms and Selectivity

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. rsc.org For this compound, the primary reaction of interest is nucleophilic substitution at the benzylic carbon. This can proceed through two main pathways: SN1 (unimolecular, via a carbocation intermediate) and SN2 (bimolecular, via a single transition state).

Computational models can calculate the activation energies for both pathways.

SN1 Pathway: The rate-determining step is the formation of the 2-fluoro-4-methylbenzyl carbocation. DFT calculations can determine the stability of this carbocation. The electron-donating methyl group at the para position helps to stabilize the positive charge through resonance and hyperconjugation. Conversely, the electron-withdrawing fluorine atom at the ortho position destabilizes the carbocation. The net effect of these competing influences determines the feasibility of the SN1 mechanism.

SN2 Pathway: This pathway involves the backside attack of a nucleophile on the benzylic carbon, displacing the chloride ion. Calculations can model the geometry and energy of the pentacoordinate transition state. Steric hindrance from the ortho-fluorine and the methyl group can influence the accessibility of the benzylic carbon to the incoming nucleophile, thereby affecting the SN2 reaction rate.

By comparing the calculated energy barriers for both mechanisms under different conditions (e.g., with different nucleophiles and in various solvents), a prediction can be made about which pathway is more favorable. Such studies provide a mechanistic rationale for experimentally observed product distributions and reaction rates. montclair.edu

Force Field Development and Validation for Organofluorine Systems

Molecular dynamics (MD) simulations are powerful for studying the dynamic behavior of molecules, including their interactions with biological macromolecules. The accuracy of these simulations is critically dependent on the underlying force field, which is a set of parameters describing the potential energy of the system. acs.org Developing accurate force fields for organofluorine compounds presents unique challenges due to fluorine's high electronegativity and low polarizability. acs.orgnih.gov

A significant effort has been made to develop and validate force field parameters for fluorinated aromatic amino acids, which can serve as a blueprint for other organofluorine systems. nih.govgithub.iobiorxiv.org The process involves several key steps:

Parameter Derivation: This includes determining atomic charges, bond, angle, and torsion terms. nih.govgithub.io For instance, the Implicitly Polarized Charge (IPolQ) scheme has been used to derive atomic charges in the presence of explicit water molecules, providing a more realistic representation of the solvent environment. nih.govgithub.io

Validation: The newly developed parameters must be rigorously tested. bu.edu This is often done by performing MD simulations on benchmark systems (e.g., small peptides or proteins) and comparing the results to experimental data. nih.govbiorxiv.org A key validation metric for fluorinated systems is the comparison of calculated fluorine relaxation rates from MD simulations with experimental values determined by F NMR. nih.govgithub.io

The table below summarizes the key stages in the development of a modern force field for fluorinated aromatic systems, based on the AMBER ff15ipq model. nih.govgithub.io

| Stage | Description | Example Method/Technique | Validation Benchmark |

|---|---|---|---|

| Charge Derivation | Calculating partial atomic charges that account for polarization effects in a condensed phase. | Implicitly Polarized Charge (IPolQ) scheme with explicit water molecules. nih.govgithub.io | Convergence of partial atomic charge values over iterative calculations. github.io |

| Parameter Fitting | Optimizing bond, angle, and dihedral torsion parameters to reproduce quantum mechanical energy landscapes. | Fitting to quantum mechanical (e.g., MP2/cc-pVTZ) single point energy calculations for various conformations. biorxiv.org | Reproduction of conformational free energy landscapes. biorxiv.org |

| System Simulation | Running molecular dynamics simulations of benchmark molecules (peptides, proteins) using the new force field. | Microsecond (μs) timescale MD simulations. nih.gov | Maintenance of expected conformational propensities and secondary structures. nih.govgithub.io |

| Experimental Comparison | Validating simulation results against direct experimental observables. | Calculation of fluorine NMR relaxation rates from MD trajectories. | Good agreement with experimentally measured (^{19})F NMR relaxation rates. nih.govgithub.io |

Understanding Fluorine's Role in Protein-Ligand Interactions (for biologically active derivatives)

When derivatives of this compound act as ligands for biological targets, the fluorine atom plays a complex and often counterintuitive role in modulating binding affinity. tandfonline.comtandfonline.com Computational methods are essential to dissect the various effects of fluorination, which are often difficult to predict and rationalize. acs.orgnih.gov

The role of organically bound fluorine in hydrogen bonds within protein-ligand complexes is a subject of considerable debate. acs.org Despite its high electronegativity, fluorine is generally considered a weak hydrogen bond acceptor due to its low polarizability and charge capacity. acs.orgnih.govmdpi.com

| Hydrogen Bond Type | Typical Interaction Energy (kJ/mol) | Role of Fluorine |

|---|---|---|

| O···H–O | ~21 | N/A (Reference) |

| C–F···H–O | 6 - 10 | Weak Acceptor. acs.org |

| FHF(^-) (Bifluoride anion) | ~161.5 | Extremely Strong (disputed as a true H-bond). acs.org |

Anion-π Interactions: These are non-covalent interactions between an anion and the electron-deficient face of a π-system. rsc.orgresearchgate.net When attached to an aromatic ring, the electron-withdrawing nature of fluorine reduces the electron density of the π-system, making it more susceptible to interaction with anions. nih.gov While less common than cation-π interactions, anion-π interactions are observed and can contribute to molecular recognition and binding. acs.orgrsc.org

Perhaps the most significant and complex role of fluorine in protein-ligand binding involves its interaction with water. Fluorination can profoundly affect binding affinity through entropic effects linked to the disruption of highly organized water networks within a protein's binding site. acs.orgnih.gov

When a ligand binds, water molecules are displaced from the binding pocket. The introduction of a fluorine atom can alter the structure and dynamics of the remaining water molecules. biorxiv.orgbiorxiv.org Studies have shown that a fluorine substituent can disrupt a water network in a way that leads to less restricted water motion, resulting in a favorable entropic contribution to binding. acs.orgnih.govbiorxiv.org This can lead to a phenomenon known as enthalpy-entropy compensation , where a loss in favorable enthalpic interactions (e.g., stronger hydrogen bonds from a non-fluorinated analog) is compensated by a gain in favorable binding entropy. acs.orgnih.govacs.org

In a study on a series of fluorinated ligands binding to galectin-3C, it was found that small changes in the fluorine's position led to surprising differences in conformational and solvation entropy. nih.govacs.org In some cases, fluorinated ligands show more favorable binding entropy due to lower conformational flexibility in the unbound state and a less entropic cost associated with interactions with the solvent and receptor. acs.org These complex and often compensatory effects highlight that the influence of fluorine extends beyond direct contact with the protein and is deeply connected to the surrounding solvent environment. nih.govharvard.edu

The rational design of fluorinated ligands is exceptionally challenging because the effects of fluorination on binding energies are difficult to predict. acs.orgnih.gov A simple hydrogen-to-fluorine substitution can lead to increased, decreased, or unchanged binding affinity, and the outcome is often unpredictable without detailed study. researchgate.net

Several factors contribute to this challenge:

Competing Interactions: The net effect on binding affinity is a delicate balance of multiple factors, including weak hydrogen bonds, van der Waals contacts, desolvation penalties, and solvent reorganization. nih.govresearchgate.net

Enthalpy-Entropy Compensation: As discussed, favorable entropic gains from water network disruption can be offset by enthalpic penalties, leading to minimal net change in binding free energy despite significant changes in the underlying thermodynamics. acs.orgharvard.edu

Subtle Environmental Dependence: The impact of a fluorine atom is highly dependent on its specific local environment within the binding pocket. Whether it points towards a polar or non-polar region, or into a pocket of structured water, will dictate its effect. nih.gov

Limitations of Models: Accurately capturing all these subtle energetic contributions is a significant challenge for current computational methods. chemrxiv.org While relative binding free energy (RBFE) calculations show promise, accurately predicting the absolute effect of fluorination remains a primary objective in structure-based drug design. acs.org

Ultimately, the powerful and versatile ability of fluorine to modulate molecular properties means its effects are often unexpected, making the support of detailed computational models essential for making rational predictions. nih.gov

Q & A

Q. What are the optimal synthetic routes for 1-(Chloromethyl)-2-fluoro-4-methylbenzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation or halogenation of substituted toluene derivatives. For example, chloromethylation of 2-fluoro-4-methylbenzene using chloromethyl methyl ether (MOMCl) under Lewis acid catalysis (e.g., AlCl₃) achieves moderate yields (~50–60%) . Key parameters include:

- Temperature : Reactions at 0–5°C minimize side products like polysubstituted derivatives.

- Solvent : Dichloromethane or carbon disulfide improves solubility of aromatic intermediates.

- Stoichiometry : Excess chloromethylating agent (1.2–1.5 equiv) ensures complete conversion.

Q. How can researchers purify this compound to >98% purity for mechanistic studies?

Methodological Answer: Purification involves fractional distillation followed by column chromatography:

Distillation : Boiling point ranges (172–175°C at 1 atm) are critical for isolating the target compound from chlorinated byproducts .

Column Chromatography : Use silica gel (60–120 mesh) with hexane/ethyl acetate (9:1) to resolve halogenated impurities. Monitor fractions via TLC (Rf = 0.4–0.5).

Crystallization : Recrystallization from ethanol at −20°C enhances purity to >98% .

Q. Key Considerations :

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent positions (e.g., –CH₂Cl at δ 4.7 ppm; fluorine coupling in aromatic region) .

- GC-MS : Confirm molecular ion peak at m/z 144.57 (C₇H₆ClF⁺) and fragmentation patterns (loss of Cl⁻ at m/z 109) .

- FT-IR : Detect C–Cl stretch (650–750 cm⁻¹) and C–F stretch (1100–1250 cm⁻¹) .

Validation Note : Cross-reference with CRC Handbook data (density: 1.216 g/cm³; refractive index: 1.515) to confirm structural consistency .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

Methodological Answer: Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts with arylboronic acids in THF/H₂O (3:1). Key optimizations:

- Base : K₂CO₃ (2 equiv) enhances transmetallation efficiency.

- Temperature : 80–100°C accelerates coupling without decomposing the chloromethyl group .

- Molar Ratio : 1:1.2 (substrate:boronic acid) minimizes homo-coupling byproducts.

Case Study : Coupling with 4-methoxyphenylboronic acid yields biphenyl derivatives (75% yield), confirmed by HPLC and ¹⁹F NMR .

Q. How should researchers address contradictory data on the compound’s thermal stability?

Methodological Answer: Discrepancies arise from varying experimental setups:

- TGA Analysis : Decomposition onset at 200°C (N₂ atmosphere) vs. 180°C (air) due to oxidative degradation .

- Isothermal Studies : At 150°C, <5% decomposition over 24 hours in inert conditions vs. 15% in air .

Q. Resolution Protocol :

Standardize inert gas purging (Ar/N₂) during thermal experiments.

Use differential scanning calorimetry (DSC) to identify exothermic decomposition events.

Compare kinetic models (e.g., Arrhenius vs. Ozawa) to predict shelf-life under storage conditions .

Q. What strategies mitigate chloromethyl group hydrolysis during aqueous-phase reactions?

Methodological Answer:

- Protection : Temporarily convert –CH₂Cl to –CH₂OTs (tosylate) using TsCl/pyridine, which is hydrolytically stable .

- Solvent System : Use biphasic conditions (toluene/H₂O) with phase-transfer catalysts (e.g., TBAB) to limit water contact.

- pH Control : Maintain pH > 10 (NaOH) to suppress acid-catalyzed hydrolysis .

Experimental Validation : After 12 hours in H₂O/THF (1:1), unprotected compound shows 40% hydrolysis vs. <5% for tosylate-protected analog .

Q. How can computational methods predict regioselectivity in electrophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to model transition states.

- Hammett Plots : Correlate σ⁺ values of substituents with reaction rates (ρ = −2.1 for nitration) .

Validation : Compare predicted vs. experimental product ratios (e.g., 85% para nitration in HNO₃/H₂SO₄) .

Q. What are the decomposition pathways under UV irradiation, and how can they be monitored?

Methodological Answer:

- Pathways :

- C–Cl bond cleavage → benzyl radical + Cl• (trapped with DMPO in EPR).

– Fluorine loss → dihydroxy derivatives (HPLC-MS/MS monitoring) .

- C–Cl bond cleavage → benzyl radical + Cl• (trapped with DMPO in EPR).

- Analytical Tools :

- LC-QTOF-MS identifies degradation products (e.g., m/z 127.03 for defluorinated species).

– GC-ECD quantifies Cl⁻ release (LOD: 0.1 ppm) .

- LC-QTOF-MS identifies degradation products (e.g., m/z 127.03 for defluorinated species).

Mitigation : Add UV stabilizers (e.g., TiO₂ nanoparticles) to reduce degradation by 70% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。